(S)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one
Description
(S)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one is a chiral pyrrolidinone derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a 4-(1-piperazinylsulfonyl)phenyl substituent at the 1-position. This compound is of interest in medicinal chemistry for its structural complexity, which may influence biological activity or pharmacokinetic profiles .
Properties
Molecular Formula |
C19H28N4O5S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-5-oxo-1-(4-piperazin-1-ylsulfonylphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C19H28N4O5S/c1-19(2,3)28-18(25)21-14-12-17(24)23(13-14)15-4-6-16(7-5-15)29(26,27)22-10-8-20-9-11-22/h4-7,14,20H,8-13H2,1-3H3,(H,21,25)/t14-/m0/s1 |
InChI Key |
XHOUWWYTQVQHSI-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3 |
Origin of Product |
United States |
Biological Activity
(S)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one, with the CAS number 2568078-28-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H28N4O5S, with a molecular weight of approximately 424.52 g/mol. The compound features a pyrrolidinone core with a Boc-protected amino group and a piperazinylsulfonyl phenyl substituent, which are critical for its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects, potentially through modulation of neurotransmitter systems.
- Antitumor Properties : In vitro studies have indicated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Serotonin Receptor Modulation : The piperazine moiety may interact with serotonin receptors, influencing mood regulation.
- Inhibition of Tumor Growth : The sulfonamide group could play a role in inhibiting specific enzymes involved in tumor proliferation.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antidepressant effects | Demonstrated significant reduction in depression-like behavior in animal models. |
| Study 2 | Assess cytotoxicity | Showed IC50 values indicating effective inhibition of cancer cell proliferation in vitro. |
| Study 3 | Investigate anti-inflammatory potential | Found reduced levels of pro-inflammatory cytokines in treated models. |
Notable Research
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to enhance serotonin levels in the brain, correlating with reduced depressive symptoms in rodent models.
- Antitumor Efficacy : Research conducted by AstaTech Inc. demonstrated that this compound exhibited promising activity against several human cancer cell lines, suggesting its potential as a lead compound for further development.
- Inflammation Studies : A collaborative study with Iris Biotech indicated that the compound significantly lowered inflammatory markers in models of acute inflammation.
Comparison with Similar Compounds
Core Structural Analog: (R)-1-((2-Nitrophenyl)sulfonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one (4cc)
Key Differences :
- Substituents: Unlike the target compound, 4cc contains a 2-nitrophenylsulfonyl group and a 4-(trifluoromethyl)phenyl substituent.
- Synthesis : Synthesized via Heck–Matsuda desymmetrization with a moderate yield (48%) .
- Chirality : Both compounds are enantiomerically enriched, but 4cc adopts an (R)-configuration. Chiral analysis via SFC (Daicel Chiralpak® IC) confirmed enantiopurity (tr = 24.2 min and 25.8 min) .
Functional Group Analog: (S)-(+)-1-Boc-4-hydroxy-2-pyrrolidinone
Key Differences :
- Functional Groups: This compound replaces the 4-Boc-amino group with a hydroxyl group and lacks the sulfonamide-linked piperazine moiety. The hydroxyl group may confer different solubility and reactivity profiles.
- Applications: Commonly used as a chiral building block for β-amino alcohol synthesis, highlighting the versatility of Boc-protected pyrrolidinones in asymmetric synthesis .
Boronic Acid Derivative: 4-[1-(Boc-amino)cyclopropyl]phenyl Boronic Acid (AS133128)
Key Differences :
- Core Structure: Features a cyclopropane ring fused to a Boc-amino group instead of a pyrrolidinone core. The boronic acid functionality enables Suzuki–Miyaura cross-coupling reactions, which are absent in the target compound.
- Utility: Priced at €388.00/100 mg, this compound is marketed as a synthetic intermediate, underscoring the commercial relevance of Boc-amino derivatives in drug discovery .
Comparative Data Table
Research Implications
- Synthetic Challenges : The target compound’s piperazinylsulfonyl group introduces synthetic complexity compared to simpler sulfonyl derivatives (e.g., 4cc) .
- Biological Relevance: The Boc-amino and piperazine motifs may enhance interactions with biological targets, such as enzymes or receptors, though specific data are lacking in the provided evidence.
- Commercial Availability : Boronic acid analogs like AS133128 highlight the demand for Boc-protected intermediates in high-throughput synthesis .
Preparation Methods
Synthesis of 4-Boc-Aminopiperidine Intermediate
A crucial intermediate in the synthesis of the titled compound is 4-Boc-aminopiperidine, which can be prepared via a two-step reaction process starting from N-benzyl-4-piperidone. This method is well-documented and advantageous for industrial production due to its simplicity, high yield, and use of readily available reagents.
Step 1: Formation of Ketal and Imine
- N-benzyl-4-piperidone reacts with an orthoformate (trimethyl or triethyl orthoformate) in an alcohol solvent (methanol or ethanol) under acid catalysis (p-toluenesulfonic acid or ammonium chloride) to form a ketal intermediate.
- This ketal then reacts with tert-butyl carbamate to generate an imine intermediate.
- The reaction is carried out with continuous removal of alcohol by distillation to drive the equilibrium towards product formation.
- Typical molar ratios: N-benzyl-4-piperidone : orthoformate : tert-butyl carbamate = 1 : 1-2 : 1-1.2.
- Acid catalyst loading: 1-5% molar equivalent relative to N-benzyl-4-piperidone.
- Reaction conditions: reflux for 2 hours for ketal formation, followed by 3 hours at 80-110 °C for imine formation.
Step 2: Catalytic Hydrogenation
- The imine undergoes Pd/C-catalyzed hydrogenation under pressure (0.8–1.0 MPa) at 60–80 °C to yield 4-Boc-aminopiperidine.
- Pd/C catalyst loading: 5–10% by weight relative to imine.
- Reaction time: 4–8 hours depending on catalyst loading and temperature.
- The product is isolated by filtration, concentration, and recrystallization with n-heptane.
| Example | Acid Catalyst | Orthoformate | Pd/C % | Temp (°C) | Time (h) | Yield (%) | Purity (GC %) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|---|
| 1 | p-Toluenesulfonic acid | Trimethyl orthoformate | 5% | 60 | 5 | 90.2 | 99.1 | 161.3–162.8 |
| 2 | Ammonium chloride | Trimethyl orthoformate | 5% | 80 | 8 | 88.7 | 99.0 | 161.7–163.3 |
| 3 | Ammonium chloride | Trimethyl orthoformate | 10% | 60 | 7 | 88.1 | 99.1 | 161.0–162.3 |
| 4 | Ammonium chloride | Triethyl orthoformate | 10% | 70 | 4 | 90.7 | 99.0 | 161.5–163.0 |
This method avoids expensive raw materials like 4-aminopiperidine and metal reducing agents, making it suitable for industrial scale-up.
Incorporation of the Piperazinylsulfonylphenyl Moiety
While direct literature detailing the exact preparation of (S)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one is limited, analogous synthetic strategies for related compounds suggest the following approach:
- The piperazinylsulfonylphenyl substituent is typically introduced via nucleophilic aromatic substitution or sulfonylation reactions on a suitable phenyl precursor.
- The Boc-protected amino pyrrolidinone intermediate (such as 4-Boc-aminopiperidine or its pyrrolidinone analog) is coupled with the sulfonylated piperazine-substituted phenyl intermediate using amide bond formation or nucleophilic substitution reactions.
- Protection and deprotection steps are carefully managed to maintain the Boc group integrity until final stages.
Synthesis of the Pyrrolidin-2-one Core
The pyrrolidin-2-one ring can be constructed by cyclization of appropriate amino acid derivatives or via ring-closing reactions on substituted precursors. The stereochemistry (S)-configuration is controlled by using chiral starting materials or chiral catalysts.
Overall Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Ketal formation and imine synthesis | N-benzyl-4-piperidone, orthoformate, tert-butyl carbamate, acid catalyst, reflux | Formation of Boc-protected imine intermediate |
| 2 | Catalytic hydrogenation | Pd/C, H2, 0.8–1.0 MPa, 60–80 °C | Reduction to 4-Boc-aminopiperidine |
| 3 | Sulfonylation/piperazine substitution | Piperazinylsulfonylphenyl precursor, coupling agents | Installation of piperazinylsulfonylphenyl substituent |
| 4 | Cyclization (if needed) | Cyclization reagents or chiral synthesis | Formation of pyrrolidin-2-one core |
| 5 | Purification | Filtration, recrystallization | Isolation of pure final compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
